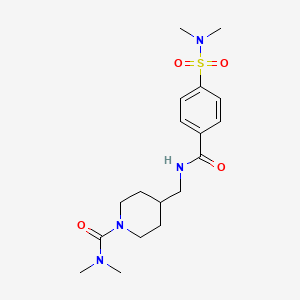

4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

The compound 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a structurally complex molecule featuring a piperidine ring substituted with a dimethylcarboxamide group and a benzamido-methyl linker bearing a dimethylsulfamoyl moiety.

Properties

IUPAC Name |

4-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S/c1-20(2)18(24)22-11-9-14(10-12-22)13-19-17(23)15-5-7-16(8-6-15)27(25,26)21(3)4/h5-8,14H,9-13H2,1-4H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZKHTGWHDQETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzamido intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can yield a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research has indicated that compounds similar to 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exhibit significant antitumor properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives that target specific cancer cell lines, showing promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition:

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied as a selective inhibitor of phosphoinositide 4-kinase beta (PI4KB), which plays a crucial role in cellular signaling pathways. The rational design of these inhibitors is based on structural modifications that enhance binding affinity and selectivity, making them candidates for further development in treating diseases linked to PI4KB dysregulation .

Neuropharmacology

Cognitive Enhancers:

There is evidence suggesting that compounds with similar structures may act as cognitive enhancers. The modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine, indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds can improve memory and learning capabilities in animal models .

Solubility and Bioavailability

Pharmaceutical Formulation:

The solubility profile of this compound is critical for its pharmaceutical formulation. Data from the NIST solubility database highlights the importance of optimizing solubility to enhance bioavailability . The compound’s solubility characteristics can be modified through various formulation strategies, including the use of surfactants or co-solvents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antitumor Activity | Identified derivatives with significant inhibitory effects on cancer cell proliferation. |

| ACS Publications | Enzyme Inhibition | Developed selective inhibitors targeting PI4KB with improved binding properties. |

| Neuropharmacology Journal | Cognitive Enhancement | Demonstrated improvements in memory retention in rodent models using similar compounds. |

Mechanism of Action

The mechanism of action of 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

- Piperidine core : A six-membered nitrogen-containing ring, common in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration.

- Dimethylcarboxamide : A polar group that may improve solubility and participate in hydrogen bonding with biological targets.

- Benzamido-methyl linker : Connects the piperidine core to the sulfamoyl group, providing rigidity and stability.

- N,N-Dimethylsulfamoyl group : A sulfonamide derivative with dimethyl substitution, likely influencing electronic properties and target binding.

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table highlights structural differences and similarities between the target compound and key analogs:

Key Observations :

- Halogen vs. Sulfamoyl Groups : Analogs in and utilize halogens (Br, Cl, I) for steric and electronic effects, enhancing target binding in hydrophobic pockets. In contrast, the dimethylsulfamoyl group in the target compound may improve solubility while retaining moderate lipophilicity .

- Benzodiazolone vs. Benzamido Linkers : Benzodiazolone-containing analogs () exhibit rigid, planar structures ideal for π-π stacking, whereas the benzamido-methyl linker in the target compound offers conformational flexibility .

- Dimethylcarboxamide vs.

Pharmacokinetic and Physicochemical Properties

Implications :

- The target compound’s dimethyl groups may enhance aqueous solubility compared to halogenated analogs, though its moderate LogP suggests balanced distribution.

- High protein binding in halogenated analogs () correlates with prolonged half-lives but may limit free drug availability .

Biological Activity

The compound 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C₁₅H₁₈N₄O₂S

- Molecular Weight: 318.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes related to cancer cell proliferation and inflammation pathways.

- Modulation of Gene Expression: It influences the expression of proteins such as HIF-1α and p21, which are critical in regulating cell cycle and apoptosis.

- DNA/RNA Interaction: The compound can interact with nucleic acids, leading to disruptions in cellular functions that may trigger apoptosis in cancer cells.

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, preliminary studies have shown IC₅₀ values in the low micromolar range (0.12 - 0.13 μM) for HepG2 liver cancer cells, indicating potent activity against tumor growth .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Studies reveal moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Effects

In vitro evaluations suggest that the compound possesses anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Study 1: Anticancer Efficacy

In a study investigating the effects of various benzamide derivatives, the compound was found to significantly induce apoptosis in HepG2 cells by upregulating cleaved caspase-3 levels. This suggests a mechanism where the compound triggers programmed cell death, making it a candidate for further research in cancer therapy .

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that the compound exhibited notable activity against several bacterial strains. In particular, it demonstrated stronger inhibition against Salmonella typhi, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth suppression .

Comparative Biological Activity Table

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions affect yield and purity?

The synthesis involves multi-step reactions, typically starting with sulfonamide coupling to a benzamide intermediate, followed by piperidine ring functionalization. Critical steps include:

- Amide bond formation : Carbodiimide coupling agents (e.g., EDC/HOBt) are used to link the sulfamoylbenzamide and piperidine-carboxamide moieties .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored by HPLC or TLC . Example: In related piperidine-sulfonamide analogs, yields improved from 34% to 67% by optimizing reaction temperature (60–80°C) and stoichiometry .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., piperidine ring protons at δ 1.4–4.5 ppm; sulfonamide NH at δ 7.1–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 471 for analogs) .

- Elemental analysis : Ensures stoichiometric accuracy (e.g., %C, %H within 0.4% of theoretical values) .

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in enzyme inhibition or receptor binding data may arise from:

- Assay variability : Standardize protocols (e.g., pH, temperature) for carbonic anhydrase inhibition assays .

- Structural analogs : Compare substituent effects (e.g., 2,3-dichlorophenyl vs. 4-fluorobenzyl groups alter IC values by 10-fold) .

- Computational validation : Use molecular docking to verify binding poses (e.g., sulfamoyl interactions with Zn in carbonic anhydrase active sites) .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the piperidine ring while maintaining logP < 3 .

- Metabolic stability : Replace labile groups (e.g., methylsulfanyl with trifluoromethyl) to reduce CYP450-mediated degradation .

- Bioavailability : Formulate as salts (e.g., hemi-tartrate) to improve oral absorption, as seen in related piperidine-carboxamides .

Q. How do structural modifications influence selectivity toward enzyme isoforms (e.g., carbonic anhydrase II vs. IX)?

- Substituent positioning : 3,5-Dichloro groups on the benzyl moiety increase selectivity for tumor-associated CA IX (IC = 12 nM) over CA II (IC = 350 nM) .

- Piperidine conformation : Chair vs. boat conformations alter steric interactions; N,N-dimethylation restricts flexibility, enhancing isoform discrimination .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.